molecular formula C22H22N2O2S2 B11487881 (5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11487881
M. Wt: 410.6 g/mol
InChI Key: IWTRCAMOCUSCMG-HMMYKYKNSA-N
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Description

(5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxyphenyl group, and a prop-2-en-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the ethoxyphenyl and prop-2-en-1-ylamino groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The ethoxyphenyl and prop-2-en-1-ylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its interaction with cellular proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Ethoxyphenyl Derivatives: Compounds containing the ethoxyphenyl group.

    Prop-2-en-1-ylamino Derivatives: Compounds with the prop-2-en-1-ylamino group.

Uniqueness

What sets (5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

(5E)-5-[[4-(4-ethoxy-N-prop-2-enylanilino)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N2O2S2/c1-4-14-24(18-10-12-19(13-11-18)26-5-2)17-8-6-16(7-9-17)15-20-21(25)23(3)22(27)28-20/h4,6-13,15H,1,5,14H2,2-3H3/b20-15+

InChI Key

IWTRCAMOCUSCMG-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC=C)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC=C)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C

Origin of Product

United States

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